Bis(pyridine)iodonium tetrafluoroborate

Description

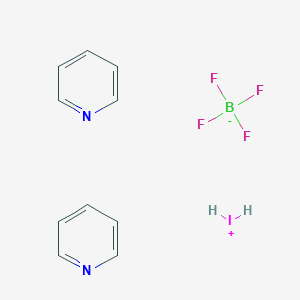

Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄), commonly known as Barluenga’s reagent, is a hypervalent iodine(III) compound first synthesized by Barluenga and co-workers . This reagent is a white crystalline solid with moderate solubility in polar organic solvents (e.g., dichloromethane, acetonitrile) and stability under ambient conditions. Its structure features a three-center, four-electron N–I–N halogen bond, stabilized by the tetrafluoroborate (BF₄⁻) counterion .

IPy₂BF₄ serves as a mild iodinating agent and oxidant in organic synthesis. It enables selective iodination of alkenes, alkynes, and aromatics under mild conditions (e.g., room temperature, short reaction times) . For example, it achieves 80% yield in iodinating SF₅-substituted phenyl derivatives, outperforming classical Sandmeyer reactions (50–63% yields) . Additionally, it facilitates iodocyclizations and oxidations without requiring harsh acids or high temperatures .

Propriétés

IUPAC Name |

iodanium;pyridine;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXJCTSZJWIBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF4IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447027 | |

| Record name | Bis(pyridine)iodonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15656-28-7 | |

| Record name | Bis(pyridine)iodonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Biochimique

Biochemical Properties

Bis(Pyridine)iodonium(1)tetrafluoroborate plays a significant role in biochemical reactions. It is known to react with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control

Activité Biologique

Bis(pyridine)iodonium tetrafluoroborate (IPyBF) is a versatile reagent known for its applications in organic synthesis, particularly as an oxidizing and iodinating agent. This compound has garnered attention due to its unique reactivity and potential biological applications. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

IPyBF is characterized by the presence of a pyridine ligand coordinated to an iodine atom, which enhances its electrophilic properties. The tetrafluoroborate anion provides stability and solubility in various solvents, making it suitable for diverse chemical reactions.

Mechanisms of Biological Activity

The biological activity of IPyBF primarily stems from its ability to act as an oxidizing agent. It facilitates the oxidation of alcohols to carbonyl compounds, which are crucial intermediates in the synthesis of biologically active molecules. The compound's reactivity can be modulated based on the structure of the substrate and reaction conditions.

Oxidation Reactions

IPyBF has been shown to selectively oxidize various alcohols, including primary, secondary, and benzylic alcohols. The oxidation pathways include:

- Beta-scission reactions: Particularly observed with cycloalkanols, leading to the formation of aldehydes and ketones.

- Alpha-oxidation processes: This involves the oxidation of primary alcohols to aldehydes or esters depending on reaction conditions .

1. Selective Iodination

A study highlighted the use of IPyBF for regioselective iodination of BINAP dioxide, demonstrating its utility in synthesizing complex organic molecules . This process is significant in pharmaceutical chemistry where iodinated compounds serve as essential building blocks.

2. Asymmetric Halofunctionalization

Research has explored the application of bis(pyridine)iodine complexes in asymmetric halofunctionalization reactions. Chiral bidentate pyridine ligands were synthesized to facilitate these reactions, although challenges related to enantioselectivity were noted . The study concluded that while IPyBF can promote halogen transfer, achieving high enantiomeric excess remains complex.

Biological Implications

The oxidative capabilities of IPyBF position it as a potential candidate for developing therapeutic agents. Its ability to modify biological molecules through selective oxidation could lead to new drug formulations or synthetic pathways for bioactive compounds.

Table 1: Summary of Biological Activities

Applications De Recherche Scientifique

Organic Synthesis

Electrophilic Reagent

Bis(pyridine)iodonium tetrafluoroborate serves as a powerful electrophilic reagent, facilitating the formation of carbon-carbon bonds in organic reactions. It is particularly valuable for synthesizing complex organic molecules by enabling chemists to develop new compounds through various reaction pathways .

Synthesis of Substituted Naphthalenes

The compound is utilized in the synthesis of substituted naphthalenes from 2-alkynyl-substituted benzaldehydes. This reaction can be performed with either alkenes or alkynes, leading to the formation of products with interesting substitution patterns .

Electrophilic Aromatic Substitution

Introduction of Electrophilic Iodine

In electrophilic aromatic substitution reactions, this compound is used to introduce electrophilic iodine into aromatic compounds. This enhances the reactivity of the aromatic system, allowing for further functionalization and modification of the aromatic compounds .

Photochemistry

Generation of Reactive Iodine Species

The compound is effective in photochemical reactions where it generates reactive iodine species upon exposure to light. This property is particularly useful for synthesizing complex organic molecules through photochemical pathways .

Materials Science

Catalyst in Polymerization Processes

In materials science, this compound acts as a catalyst in polymerization processes. It improves the properties of polymers used in coatings and adhesives, contributing to the development of advanced materials with enhanced performance characteristics .

Medicinal Chemistry

Synthesis of Iodine-Containing Pharmaceuticals

Researchers have employed this compound in drug development, particularly for synthesizing iodine-containing pharmaceuticals. These compounds often exhibit enhanced biological activity, making them valuable in medicinal chemistry .

Case Study 1: Oxidation of Alcohols

A study reported the use of this compound as an oxidizing agent for various types of alcohols. The research highlighted its ability to provide selective access to ω-iodocarbonyl compounds or ketones from cycloalkanols under different conditions. This versatility expands its application profile significantly .

Case Study 2: Synthesis of Tetracyclic Tetrahydrofurans

Another notable application involves the synthesis of tetracyclic tetrahydrofurans using this compound. This process was part of developing potential broad-spectrum psychotropic agents, showcasing the compound's utility in complex medicinal chemistry applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Facilitates carbon-carbon bond formation and synthesis of complex organic molecules |

| Electrophilic Aromatic Substitution | Introduces electrophilic iodine into aromatic compounds for further functionalization |

| Photochemistry | Generates reactive iodine species upon light exposure for complex molecule synthesis |

| Materials Science | Acts as a catalyst in polymerization processes for advanced material development |

| Medicinal Chemistry | Useful in synthesizing iodine-containing pharmaceuticals with enhanced biological activity |

Analyse Des Réactions Chimiques

Oxidation of Alcohols

IPy₂BF₄ acts as a stoichiometric oxidizer for alcohols under photochemical or thermal conditions. Its reactivity depends on the alcohol’s structure and reaction parameters:

-

Cycloalkanols undergo β-scission to form ω-iodocarbonyl compounds under photochemical irradiation (100 W lamp, 25°C) (Table 1).

-

Secondary alcohols are oxidized to ketones in the presence of I₂ and a base (e.g., Cs₂CO₃) at room temperature (Table 2).

Table 1: β-Scission of Cycloalkanols with IPy₂BF₄

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclohexanol | 6-Iodohexanal | 89 | RT, 12 h, hv |

| Cycloheptanol | 7-Iodoheptan-2-one | 85 | RT, 14 h, hv |

Table 2: Oxidation of Secondary Alcohols to Ketones

| Substrate | Product | Yield (%) | Additives |

|---|---|---|---|

| 2-Octanol | 2-Octanone | 92 | I₂, Cs₂CO₃ |

| 1-Phenylethanol | Acetophenone | 94 | I₂, K₂CO₃ |

Electrophilic Iodination of Aromatics

IPy₂BF₄, in combination with Brønsted acids (e.g., HBF₄ or CF₃SO₃H), iodinates aromatic compounds with high regioselectivity. Activated aromatics (e.g., alkylbenzenes) react faster than deactivated systems (e.g., nitrobenzene) .

Table 3: Iodination of Aromatic Compounds

| Substrate | Product | Acid Used | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | 4-Iodotoluene | HBF₄ | 2 | 90 |

| Nitrobenzene | 3-Iodonitrobenzene | CF₃SO₃H | 24 | 65 |

Reactions with Unsaturated Substrates

IPy₂BF₄ facilitates iodofunctionalization of alkenes and alkynes:

-

Alkenes : Forms iodohydrins or cyclic ethers via iodonium ion intermediates.

-

Alkynes : Generates iodinated naphthalenes or heterocycles (e.g., benzofurans) .

Table 4: Cyclization of 2-Alkynylbenzaldehydes

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| 2-Ethynylbenzaldehyde | 1-Iodonaphthalene | RT, CH₂Cl₂, 6 h | 88 |

| 2-Propynylbenzaldehyde | 3-Iodobenzofuran | RT, MeCN, 12 h | 78 |

Photochemical vs. Thermal Reactivity

-

Photolysis : Promotes radical-mediated pathways (e.g., β-scission in cycloalkanols) .

-

Thermal Conditions : Favors ionic mechanisms, preserving ring structures during oxidations (Scheme 30 in ).

Mechanistic Insights

-

Oxidation Pathways : IPy₂BF₄ interacts with alcohols to form oxonium ions (A), which decompose via alkoxyl radicals (C) under light or iodanes (B) in thermal reactions (Scheme 3 in ).

-

Iodonium Transfer : The reagent dissociates to release iodine(I) species, enabling electrophilic attacks on π-systems .

Stability and Limitations

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Reactivity and Selectivity

- IPy₂BF₄ outperforms bromine (Br₂) and NBS in iodination efficiency. For instance, bromination of 4-(pentafluorosulfanyl)benzene with Br₂ yields <35% of the desired product, whereas IPy₂BF₄ achieves 80% iodination .

- Compared to alkynyl(phenyl)iodonium salts , IPy₂BF₄ is more versatile in iodofunctionalization but lacks alkynyl transfer capability .

Structural and Electronic Properties

- Counterion Effects : IPy₂BF₄’s BF₄⁻ counterion enhances solubility in organic media and minimizes nucleophilic interference, unlike triflate (OTf⁻)-based iodonium salts (e.g., bis(collidine)bromonium triflate), which are more moisture-sensitive .

- Halogen Bond Strength : The N–I–N bond in IPy₂BF₄ (2.6–2.8 Å) is shorter and stronger than Br analogues (N–Br–N: ~2.9 Å), contributing to its superior stability and iodination efficiency .

Research Findings and Data

Table 1: Yield Comparison for Iodination Reactions

Méthodes De Préparation

Reaction Mechanism and Procedure

The original preparation involves HgO as an oxidizing agent in the presence of tetrafluoroboric acid (HBF₄) and pyridine. Key steps include:

-

Oxidation of Iodine : HgO reacts with iodine (I₂) in dry dichloromethane (CH₂Cl₂) to generate iodonium intermediates.

-

Ligand Exchange : Pyridine coordinates to the iodonium species, forming a bis(pyridine) complex.

-

Precipitation : The product is isolated by adding cold diethyl ether to the reaction mixture, yielding IPy₂BF₄ as a yellow powder.

Critical Parameters:

Limitations:

-

Toxicity : HgO poses significant environmental and safety risks, necessitating stringent waste disposal protocols.

-

Yield Variability : Incomplete oxidation or side reactions with moisture can reduce yields to 60–70%.

Silver Tetrafluoroborate-Silica Gel Method

Scalable and Mercury-Free Synthesis

A landmark improvement in IPy₂BF₄ synthesis replaced HgO with silver tetrafluoroborate (AgBF₄) supported on silica gel (SiO₂). This method, detailed in Organic Syntheses, offers enhanced safety and reproducibility:

Stepwise Protocol :

A. Preparation of AgBF₄-SiO₂:

-

Impregnation : Ag₂CO₃ is treated with aqueous HBF₄ and SiO₂, forming AgBF₄ adsorbed onto silica gel.

-

Drying : The mixture is rotary-evaporated at 55°C to yield a free-flowing powder.

B. Synthesis of IPy₂BF₄:

-

Reaction Setup : AgBF₄-SiO₂ is suspended in CH₂Cl₂, followed by sequential addition of pyridine and I₂.

-

Stirring : Vigorous mixing (380 rpm, 1 h) ensures complete dissolution of iodine and formation of AgI byproduct.

-

Workup : Filtration removes AgI-SiO₂, and the filtrate is concentrated. Precipitation with cold ether yields IPy₂BF₄ as an off-white solid.

Optimization Insights:

-

Molar Ratios : A 1:2:1 ratio of I₂:pyridine:AgBF₄ minimizes side products.

-

Temperature Control : Reactions conducted at 23°C prevent thermal degradation.

-

Yield : 80–85% after recrystallization, with purity confirmed by NMR and X-ray crystallography.

Comparative Analysis of Methods

Alternative Approaches and Modifications

Solvent-Free Mechanochemical Synthesis

Emerging studies explore solvent-free grinding of I₂, pyridine, and AgBF₄ using ball mills. Early results suggest comparable yields (75–80%) with reduced solvent waste.

Cs₂CO₃-Assisted Activation

In reactions requiring milder conditions, cesium carbonate (Cs₂CO₃) has been employed to enhance iodine activation, particularly for sterically hindered substrates. However, this variant remains secondary to established protocols.

Practical Considerations in Large-Scale Production

Q & A

Q. What are the established methods for synthesizing bis(pyridine)iodonium tetrafluoroborate, and how can purity be ensured?

this compound (IPy₂BF₄), also known as Barluenga’s reagent, is typically prepared via boron-iodine(III) exchange reactions. A common method involves reacting (diacetoxyiodo)arenes with tetraarylborates or arylboronic acids, followed by treatment with sodium tetrafluoroborate . Purity is assessed using:

- Elemental analysis (C, H, N, I, B, F percentages must align with theoretical values; e.g., C 32.29%, I 34.12%) .

- ¹H/¹³C NMR spectroscopy to confirm pyridine ligand coordination and absence of unreacted precursors.

- X-ray crystallography for structural validation (e.g., bond lengths and angles consistent with iodonium salts) .

Q. What safety protocols are critical when handling this compound in the lab?

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols .

- Emergency Preparedness : Immediate flushing with water for 15+ minutes after eye/skin exposure and access to safety showers/eyewash stations .

- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .

Q. How is this compound utilized as an iodonium ion source in organic synthesis?

IPy₂BF₄ acts as a mild electrophilic iodinating agent, enabling:

- Aryl iodination : Transfer of iodonium ions to aromatic substrates under non-acidic conditions, avoiding side reactions common with harsher reagents .

- Cross-coupling reactions : Formation of C–I bonds in metal-catalyzed processes (e.g., Heck or Suzuki reactions) .

- Mechanistic studies : Its stability allows precise control over iodonium transfer kinetics .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the stability and reactivity of this compound?

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance iodonium ion solubility and reactivity, while protic solvents may induce decomposition .

- Temperature : Elevated temperatures (>80°C) accelerate ligand dissociation, leading to side reactions (e.g., BF₄⁻ hydrolysis) .

- Catalysts : Palladium or copper catalysts stabilize transition states in cross-coupling, reducing IPy₂BF₄ decomposition .

Q. What analytical techniques resolve contradictions in reported decomposition products of this compound under oxidative conditions?

Decomposition pathways vary with oxidizers (e.g., O₂, peroxides):

Q. How does this compound compare to other iodonium salts (e.g., diaryliodonium salts) in terms of reactivity and selectivity?

Q. What strategies optimize the use of this compound in large-scale or catalytic reactions?

- Ligand Design : Pyridine derivatives with electron-withdrawing groups improve iodonium ion stability .

- Batchwise Addition : Incremental reagent addition minimizes exothermic side reactions .

- Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) reduce IPy₂BF₄ consumption in cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.